N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide
Description
The target compound integrates three key structural motifs:
- A 4-chlorobenzo[d]thiazol-2-yl group, known for its electron-withdrawing properties and role in enhancing biological activity .
- A benzohydrazide core, which facilitates hydrogen bonding and chelation .
Synthesis of related compounds involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic additions, and cyclizations (e.g., triazole formation via hydrazinecarbothioamide cyclization) . Spectral characterization (IR, NMR) confirms tautomeric preferences and functional group integrity. For instance, the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in triazole-thione tautomers highlight structural stability .
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3S2/c24-19-6-3-7-20-21(19)25-23(32-20)27-26-22(29)16-8-10-18(11-9-16)33(30,31)28-13-12-15-4-1-2-5-17(15)14-28/h1-11H,12-14H2,(H,25,27)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJGLCPGXOSINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NNC4=NC5=C(S4)C=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 4-chloroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with bromine.
Synthesis of the dihydroisoquinoline moiety: This involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling of the two moieties: The final step involves the sulfonylation of the dihydroisoquinoline moiety followed by coupling with the benzo[d]thiazole core using a hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved can include apoptosis induction or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) replace the benzohydrazide with a triazole ring. Key differences include:
- Bioactivity : Triazoles often exhibit enhanced antimicrobial activity due to increased rigidity .
- Spectral Data : Absence of C=O bands (1663–1682 cm⁻¹) in triazoles vs. prominent carbonyl signals in benzohydrazides .
Quinazolinone Derivatives
N'-((3-(4-(4-chlorophenyl)thiazol-2-yl)-quinazolin-4(3H)-one-2-yl)-methyl)isonicotinohydrazide incorporates a quinazolinone core. Compared to the target compound:
Substituent Variations
Sulfonamide vs. Sulfonylhydrazide
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-ylmethyl]-5-methylbenzenesulfonamide uses a sulfonamide group instead of sulfonylhydrazide:
- Electron Effects : Sulfonamides are weaker electron-withdrawers than sulfonyl groups, altering reactivity in electrophilic substitutions .
- Biological Targets : Sulfonamides often target carbonic anhydrases, while sulfonylhydrazides may inhibit cholinesterases .
Halogen Substitutions
Functional Group Comparisons
Benzothiazol Modifications
- 4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-N-(benzothiazol-2-ylidene)benzamide () replaces benzohydrazide with benzamide, eliminating hydrogen-bonding capacity .
Data Tables
Table 1: Structural and Spectral Comparison
Biological Activity
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as an antidepressant. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.
Chemical Structure
The compound features a complex structure that includes a chlorobenzo[d]thiazole moiety and a sulfonyl group linked to a 3,4-dihydroisoquinoline. Its molecular formula is with a molecular weight of 389.9 g/mol.
1. Inhibitory Effects on Enzymes
Research has shown that derivatives of benzothiazole and isoquinoline exhibit significant inhibitory activity against key enzymes involved in neurodegenerative processes:
-
Monoamine Oxidase (MAO) : Compounds similar to this compound have been tested for their ability to inhibit MAO-B, an enzyme linked to depression and neurodegeneration. The specific inhibition rates and IC50 values indicate promising antidepressant properties.
Compound MAO-B Inhibition (%) IC50 (μM) 4g 57.11 14.80 ± 5.45 Control (Tacrin) 99.41 14.61 ± 5.81 - Cholinesterase Inhibition : The compound also demonstrated inhibitory effects on butyrylcholinesterase (BuChE), which is relevant for Alzheimer's disease treatment.
2. Neuroprotective Effects
In vivo studies using the forced swim test (FST) confirmed that certain derivatives significantly reduced immobility time, suggesting antidepressant-like effects. Compound 4g showed the most substantial activity, indicating its potential as a therapeutic agent for mood disorders.
Case Studies
A study published in Molecular Structure evaluated several benzothiazole–isoquinoline derivatives for their biological activities. Among these, the compound of interest was noted for its dual inhibition of MAO-B and BuChE, suggesting a multifaceted approach to treating neurodegenerative diseases complicated by depression .
The biological activity of this compound may be attributed to:
- Binding Affinity : Molecular docking studies indicate that the compound binds effectively to the active sites of MAO-B and BuChE.
- Blood-Brain Barrier Penetration : The ability of the compound to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
